2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride
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Overview
Description
2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and two fluorine atoms attached to an ethan-1-ol backbone, making it a unique and valuable molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of piperidine with a difluoroethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted piperidines .
Scientific Research Applications
2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H14ClF2NO |
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Molecular Weight |
201.64 g/mol |
IUPAC Name |
2,2-difluoro-1-piperidin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)6(11)5-1-3-10-4-2-5;/h5-7,10-11H,1-4H2;1H |
InChI Key |
NMZSSIDUVIFQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C(F)F)O.Cl |
Origin of Product |
United States |
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